(S)-1-(2-Aminopropanoyl)piperidin-3-one
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Overview
Description
(S)-1-(2-Aminopropanoyl)piperidin-3-one is a chiral compound that features a piperidinone ring substituted with an aminopropanoyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activity and synthetic utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Aminopropanoyl)piperidin-3-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperidin-3-one and a suitable aminopropanoyl precursor.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired stereochemistry.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Quality Control: Employing rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Aminopropanoyl)piperidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines.
Scientific Research Applications
(S)-1-(2-Aminopropanoyl)piperidin-3-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(2-Aminopropanoyl)piperidin-3-one involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in the body.
Pathways: It can modulate biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
®-1-(2-Aminopropanoyl)piperidin-3-one: The enantiomer of the compound with different stereochemistry.
N-Acylpiperidinones: Compounds with similar structural features but different acyl groups.
Uniqueness
(S)-1-(2-Aminopropanoyl)piperidin-3-one is unique due to its specific stereochemistry, which can influence its biological activity and synthetic applications.
Properties
IUPAC Name |
1-[(2S)-2-aminopropanoyl]piperidin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-6(9)8(12)10-4-2-3-7(11)5-10/h6H,2-5,9H2,1H3/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAVGFJSRBGLMC-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(=O)C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCCC(=O)C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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